

# Technical Guide: Fmoc-L-Homopropargylglycine (CAS 942518-21-0)

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## Compound of Interest

Compound Name: *Fmoc-L-homopropargylglycine*

Cat. No.: *B613309*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, suppliers, and applications of **Fmoc-L-homopropargylglycine** (CAS 942518-21-0). This non-canonical amino acid is a critical tool in modern chemical biology and drug discovery, primarily utilized for the introduction of a bioorthogonal alkyne handle into peptides and proteins.

## Core Properties

**Fmoc-L-homopropargylglycine** is a white solid valued for its role as a building block in Fmoc solid-phase peptide synthesis (SPPS).[1][2] Its key feature is the terminal alkyne group, which allows for highly specific and efficient modification of peptides through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4][5]

Property	Value	Reference
CAS Number	942518-21-0	[6][7]
Chemical Name	(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid	[8]
Synonyms	Fmoc-Hpg-OH, N-Fmoc-L-homopropargylglycine, Fmoc-L-propargylglycine	[1][9]
Molecular Formula	C <sub>21</sub> H <sub>19</sub> NO <sub>4</sub>	[1][6][7]
Molecular Weight	349.38 g/mol	[4][6][7]
Appearance	White solid	[1]
Boiling Point	585.7±50.0 °C (Predicted)	[6]
Density	1.265±0.06 g/cm <sup>3</sup>	[6][8]
Storage Temperature	Store at <-15°C, keep container well closed. Some suppliers recommend 2-8°C or 15-25°C.	[2][5][7][10]
Solubility	Soluble in DMF	[10]

## Experimental Protocols

The primary application of **Fmoc-L-homopropargylglycine** is its incorporation into a peptide sequence via Fmoc SPPS, followed by modification using CuAAC.

### Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual steps for incorporating **Fmoc-L-homopropargylglycine** into a peptide chain on a resin support. Automated synthesizers can also be used.

Materials:

- Fmoc-protected amino acids (including **Fmoc-L-homopropargylglycine**)

- Rink Amide resin (or other suitable resin)
- N,N-Dimethylformamide (DMF)
- Piperidine solution (20% in DMF)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
- Dichloromethane (DCM)
- Diethyl ether

#### Procedure:

- Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
  - In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading capacity), HBTU/HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
  - Add the activated amino acid solution to the resin.
  - Agitate the mixture for 1-2 hours at room temperature.
  - Wash the resin with DMF and DCM.

- Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence. To incorporate the alkyne handle, use **Fmoc-L-homopropargylglycine** in the appropriate cycle.
- Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the crude peptide pellet, wash with ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

## Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the "clicking" of an azide-containing molecule onto the alkyne-modified peptide in solution.

Materials:

- Alkyne-containing peptide (synthesized as described above)
- Azide-containing molecule of interest (e.g., a fluorescent dye, biotin, or another peptide)
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Solvent (e.g., water, t-butanol/water mixture, or DMF)

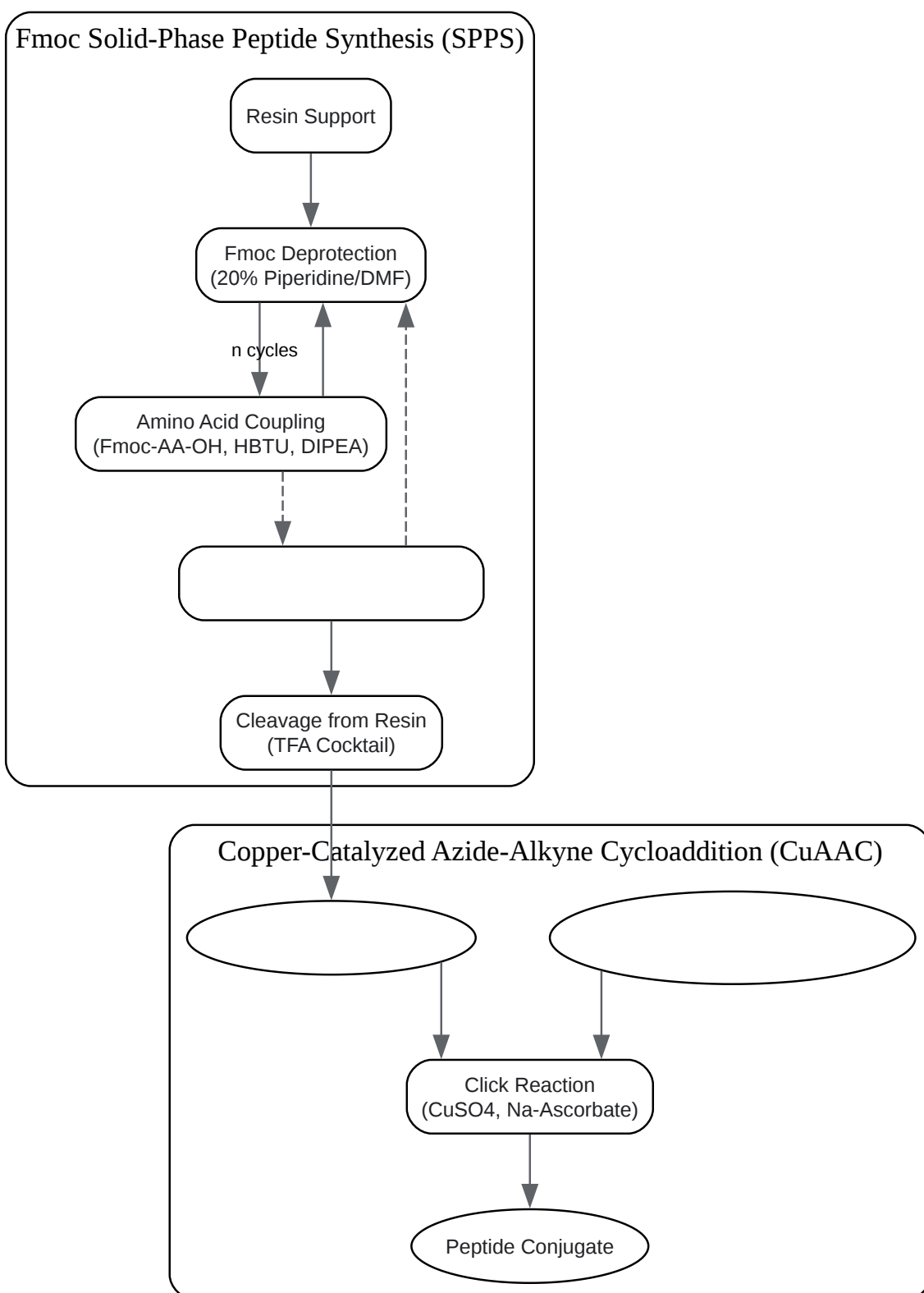
Procedure:

- Reaction Setup: Dissolve the alkyne-containing peptide and the azide-containing molecule (typically in slight excess) in the chosen solvent.

- **Catalyst Preparation:** In a separate vial, prepare a fresh stock solution of sodium ascorbate. In another vial, prepare a stock solution of  $\text{CuSO}_4$  and THPTA.
- **Reaction Initiation:** Add the  $\text{CuSO}_4$ /THPTA solution to the peptide mixture, followed by the sodium ascorbate solution to reduce  $\text{Cu(II)}$  to the active  $\text{Cu(I)}$  species.
- **Reaction:** Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
- **Purification:** Once the reaction is complete, the "clicked" peptide conjugate can be purified by RP-HPLC.

## Visualizations

## Experimental Workflow for Peptide Modification



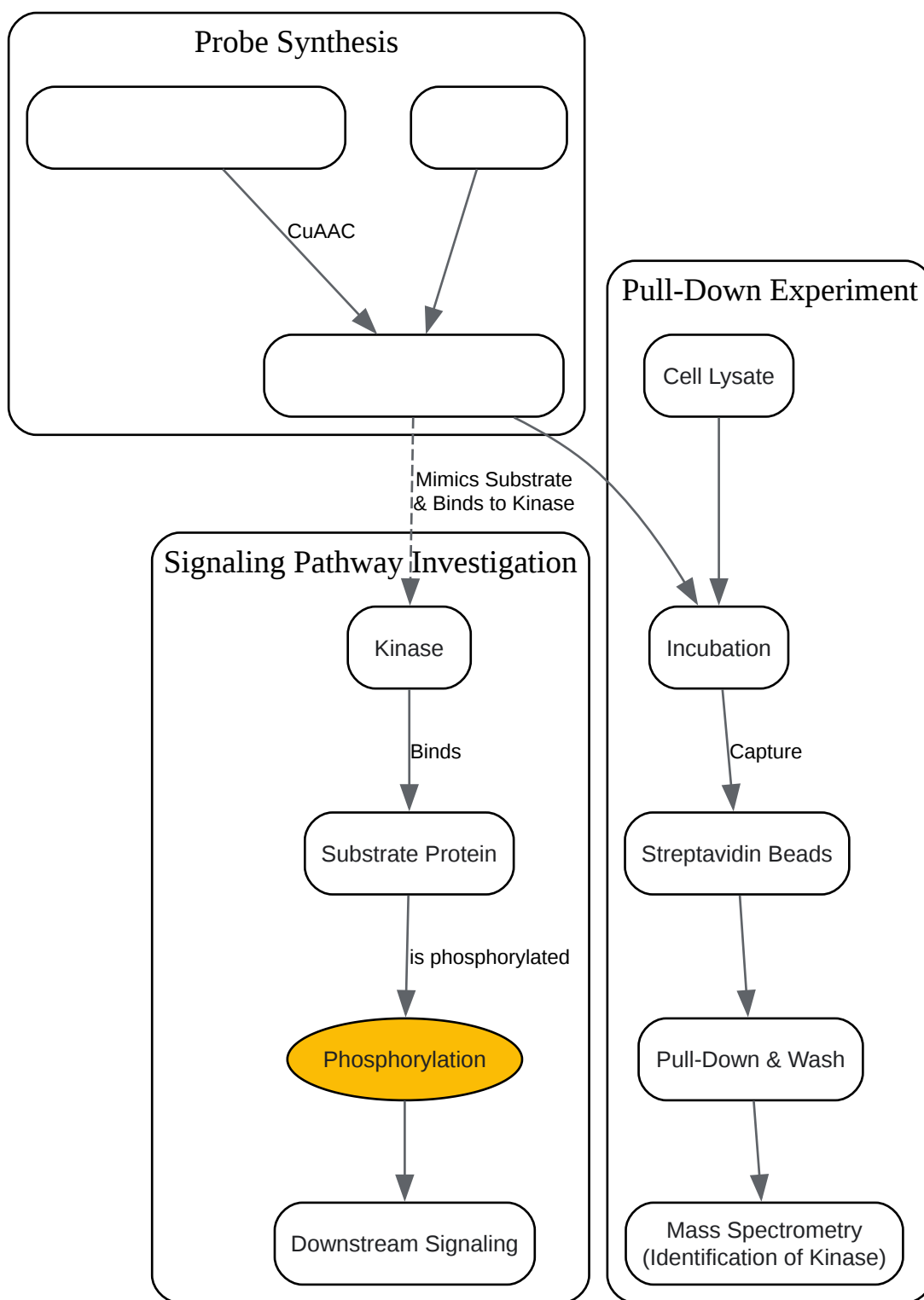
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Caption: Workflow for synthesizing an alkyne-modified peptide and its subsequent functionalization via click chemistry.

## Representative Signaling Pathway Investigation

**Fmoc-L-homopropargylglycine** is instrumental in creating probes to study protein-protein interactions within signaling pathways. For instance, a peptide mimicking a protein's binding domain can be synthesized, labeled with a reporter molecule (e.g., biotin or a fluorophore) via click chemistry, and then used in pulldown or imaging experiments to identify its binding partners.

The following diagram illustrates a hypothetical scenario where a peptide probe is used to investigate the interaction between a kinase and its substrate, a key step in many signaling cascades.



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Caption: Using a peptide probe to identify a kinase-substrate interaction in a signaling pathway.



## Suppliers

A variety of chemical suppliers offer **Fmoc-L-homopropargylglycine**. Researchers should inquire about purity and availability.

- AAPPTec, LLC[1]
- Alfa Chemistry[8]
- Benchchem[3]
- Biosynth[4][7]
- BLDpharm[5]
- BOC Sciences[11]
- ChemBook[6][12]
- ChemPep[13]
- Next Peptide[14]
- Pegpharm[10]
- Sigma-Aldrich (Novabiochem®)
- Watson International[15]

This guide provides a foundational understanding of CAS 942518-21-0 for its effective application in research and development. For specific applications, further optimization of the provided protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.[1][16]

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